DBCO-PEG9-amine

Description

BenchChem offers high-quality DBCO-PEG9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG9-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57N3O11/c40-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-41-38(43)11-12-39(44)42-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)42/h1-8H,11-33,40H2,(H,41,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUWAJBCFPYIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57N3O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG9-amine: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DBCO-PEG9-amine, a heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This document details the linker's chemical properties, mechanism of action, and applications, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective implementation in research and development settings.

Introduction

DBCO-PEG9-amine is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a nine-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) terminus. This unique architecture enables a two-step sequential bioconjugation strategy. The primary amine allows for covalent attachment to biomolecules via reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids. The DBCO group facilitates a highly efficient and bioorthogonal copper-free "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[1][2]

The hydrophilic PEG9 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and improve the pharmacokinetic properties of biotherapeutics.[3][4] The defined length of the PEG chain allows for precise control over the distance between the conjugated biomolecules.

Chemical and Physical Properties

A summary of the key quantitative data for DBCO-PEG9-amine is presented in Table 1. This information is crucial for accurate experimental design, including the calculation of molar excesses and the preparation of stock solutions.

| Property | Value | Reference(s) |

| Molecular Formula | C39H57N3O11 | [1] |

| Molecular Weight | 743.9 g/mol | |

| Purity | Typically ≥98% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C | |

| Long-term Stability (in solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under argon) | |

| DBCO-modified IgG stability | Loses 3-5% reactivity towards azides over 4 weeks at 4°C or -20°C |

Mechanism of Action and Key Reactions

The utility of DBCO-PEG9-amine is centered around two primary chemical reactions: the acylation of the primary amine and the strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO group.

Amine Acylation

The terminal primary amine of DBCO-PEG9-amine readily reacts with activated esters, such as NHS esters, to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a pH of 7-9.

Caption: Amine acylation reaction of DBCO-PEG9-amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group undergoes a highly efficient and specific reaction with an azide-functionalized molecule without the need for a copper catalyst. This bioorthogonal reaction forms a stable triazole linkage and can be performed in aqueous buffers under mild conditions, making it ideal for biological applications.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data on Reaction Kinetics

| DBCO-Antibody Conjugate | Azide Reactant | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.17 ± 0.01 | |

| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.24 ± 0.01 | |

| DBCO-Trastuzumab | 3-azido-L-alanine | PBS | 7 | 25 | 0.15 ± 0.00 | |

| DBCO-Trastuzumab | 3-azido-L-alanine | HEPES | 7 | 25 | 0.18 ± 0.01 | |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.23 ± 0.00 | |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.37 ± 0.00 | |

| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | PBS | 7 | 25 | 0.18 ± 0.01 | |

| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | HEPES | 7 | 25 | 0.22 ± 0.02 |

Note: The presence of a PEG linker (as in DBCO-PEG5-Trastuzumab) has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%. This is attributed to reduced steric hindrance and increased hydrophilicity.

Experimental Protocols

The following protocols provide a general framework for the use of DBCO-PEG9-amine in a two-step bioconjugation strategy, such as the synthesis of an antibody-drug conjugate (ADC).

Protocol 1: Activation of a Payload with DBCO-PEG9-amine

This protocol describes the conjugation of DBCO-PEG9-amine to a payload containing a carboxylic acid, activated via an NHS ester.

Materials:

-

Payload with an NHS ester functional group

-

DBCO-PEG9-amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

-

Dissolve the NHS-activated payload in anhydrous DMF or DMSO.

-

Dissolve DBCO-PEG9-amine in the same solvent (a slight molar excess, e.g., 1.1 equivalents, is recommended).

-

Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction if necessary and purify the DBCO-PEG9-payload conjugate using an appropriate chromatographic method.

-

Characterize the purified product by mass spectrometry and NMR.

Protocol 2: Conjugation of DBCO-activated Payload to an Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the DBCO-activated payload and an antibody that has been previously functionalized with azide groups.

Materials:

-

Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

-

Purified DBCO-PEG9-payload from Protocol 1, dissolved in DMSO

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

To the solution of azide-modified antibody, add a 5- to 10-fold molar excess of the DBCO-PEG9-payload solution. The final concentration of DMSO should be kept below 20% to maintain antibody stability.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for ADC synthesis using DBCO-PEG9-amine and the logical relationship of the components.

References

An In-depth Technical Guide to DBCO-PEG9-amine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG9-amine, detailing its chemical structure, physicochemical properties, and its significant applications in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

DBCO-PEG9-amine is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This strategic design allows for a two-pronged approach to molecular conjugation. The DBCO moiety facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1] Concurrently, the primary amine group can react with various electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2]

The hydrophilic PEG9 spacer is a critical component, enhancing the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and improve pharmacokinetic profiles in biological systems.[2]

Chemical Structure

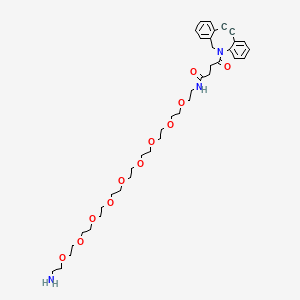

Figure 1. Chemical Structure of DBCO-PEG9-amine.

Physicochemical Properties

The key quantitative properties of DBCO-PEG9-amine are summarized in the table below, compiled from various suppliers and scientific literature.

| Property | Value | Citations |

| Molecular Formula | C₃₉H₅₇N₃O₁₁ | [1] |

| Molecular Weight | 743.9 g/mol | [1] |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light |

Applications in Bioconjugation

The bifunctional nature of DBCO-PEG9-amine makes it an invaluable tool in creating complex biomolecular architectures. Its primary applications lie in the fields of antibody-drug conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, a cytotoxic drug can be attached to a monoclonal antibody (mAb), directing the therapeutic payload specifically to cancer cells. DBCO-PEG9-amine can be utilized in a multi-step conjugation strategy. For instance, the amine end of the linker can be reacted with an activated drug molecule, and the DBCO end can then be "clicked" onto an azide-modified antibody. This modular approach allows for precise control over the drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. DBCO-PEG9-amine serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The PEG component of the linker is crucial for optimizing the solubility and cell permeability of the final PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the use of DBCO-PEG9-amine in bioconjugation. Optimization may be required for specific applications.

General Protocol for Antibody Labeling via SPAAC

This protocol describes the conjugation of an azide-modified antibody with a DBCO-functionalized molecule, which could be a drug or a fluorescent probe previously conjugated to DBCO-PEG9-amine.

Materials:

-

Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG9-amine-conjugated molecule of interest

-

Anhydrous DMSO or DMF

-

Desalting columns for purification

Procedure:

-

Reagent Preparation:

-

Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer.

-

Prepare a 10 mM stock solution of the DBCO-PEG9-amine-conjugated molecule in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 2-4 fold molar excess of the DBCO-conjugated molecule to the azide-modified antibody solution.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove unreacted DBCO-conjugated molecules using a desalting column or dialysis.

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling (DOL) using techniques such as SDS-PAGE, UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), and mass spectrometry.

-

General Protocol for PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by linking a target protein binder (pre-functionalized with an azide) and an E3 ligase ligand (pre-functionalized with an NHS ester) using DBCO-PEG9-amine.

Materials:

-

Azide-functionalized target protein binder

-

NHS ester-functionalized E3 ligase ligand

-

DBCO-PEG9-amine

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction of DBCO-PEG9-amine with E3 Ligase Ligand:

-

Dissolve the NHS ester-functionalized E3 ligase ligand and a slight molar excess of DBCO-PEG9-amine in anhydrous DMF or DMSO.

-

Add a non-nucleophilic base like TEA or DIPEA to catalyze the reaction.

-

Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

-

Purify the resulting DBCO-PEG9-E3 ligase ligand conjugate.

-

-

SPAAC Reaction with Target Protein Binder:

-

Dissolve the purified DBCO-PEG9-E3 ligase ligand conjugate and the azide-functionalized target protein binder in a suitable solvent (e.g., DMSO/water mixture).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

-

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows involving DBCO-PEG9-amine.

Bifunctional Reactivity of DBCO-PEG9-amine

Caption: Bifunctional reactivity of DBCO-PEG9-amine.

Experimental Workflow for Antibody-Drug Conjugation```dot

Caption: Logical steps in PROTAC synthesis.

References

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the use of DBCO-PEG9-amine, a bifunctional linker critical in the field of bioconjugation.

Core Mechanism of Action: Bridging Molecules with Precision

DBCO-PEG9-amine is a heterobifunctional linker designed for the precise and stable conjugation of two molecules. Its mechanism of action is rooted in two distinct chemical reactions at either end of the molecule, facilitated by a hydrophilic polyethylene glycol (PEG) spacer.

The primary reactive component is the dibenzocyclooctyne (DBCO) group. This strained alkyne is a key participant in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a cornerstone of copper-free click chemistry. The inherent ring strain of the DBCO group allows it to react selectively and efficiently with azide-functionalized molecules under physiological conditions (temperature, pH, and aqueous environments) without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonality ensures that the reaction does not interfere with biological processes, making it ideal for applications in living systems.[3][4] The reaction between the DBCO group and an azide results in the formation of a stable triazole linkage.[1]

At the opposite end of the linker is a primary amine (-NH2) group . This functional group is nucleophilic and can readily react with various electrophilic moieties, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This versatility allows for the attachment of DBCO-PEG9-amine to a wide range of molecules, including proteins, peptides, and other biomolecules that have been functionalized with an NHS ester.

The PEG9 spacer , a chain of nine polyethylene glycol units, serves two main purposes. Firstly, it increases the overall hydrophilicity and water solubility of the molecule and its conjugates. Secondly, the extended and flexible nature of the PEG chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve their biological activity.

Visualizing the Mechanism and Workflow

To illustrate the core mechanism and its application in a typical bioconjugation workflow, the following diagrams are provided.

Quantitative Data Summary

| Cyclooctyne Reagent | Reaction Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO-Herceptin | ~0.14 - 0.28 | |

| DBCO-PEG5-Herceptin | ~0.18 - 0.37 | |

| DBCO with C28 (in 20% DMSO/PBS) | 3.15 | |

| DBCO with Benzyl Azide | 0.14 |

Note: Reaction rates can be influenced by factors such as the solvent, temperature, and the specific azide-containing reaction partner.

Key Applications in Research and Drug Development

The robust and specific nature of DBCO-PEG9-amine chemistry has led to its widespread adoption in various advanced applications:

-

Antibody-Drug Conjugates (ADCs): DBCO-PEG9-amine can be used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand, inducing the degradation of specific proteins.

-

Biomolecule Labeling: Fluorophores, biotin, or other reporter molecules can be attached to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and microarrays.

Detailed Experimental Protocols

The following are generalized protocols for the two-step conjugation process involving the amine and DBCO functionalities. Optimization will be required for specific applications.

Protocol 1: Labeling of a Molecule with DBCO-PEG9-amine via NHS Ester Chemistry

This protocol describes the reaction of an NHS-ester activated molecule with the amine group of DBCO-PEG9-amine.

Materials:

-

NHS-ester activated molecule

-

DBCO-PEG9-amine

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES or borate buffer.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., desalting columns, SEC-HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS-ester activated molecule in the Reaction Buffer to the desired concentration (typically 1-10 mg/mL for proteins).

-

Immediately before use, prepare a stock solution of DBCO-PEG9-amine (e.g., 10 mM) in anhydrous DMSO or DMF.

-

-

Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-PEG9-amine stock solution to the solution of the activated molecule. The final concentration of the organic solvent should ideally be kept below 20% to avoid denaturation of proteins.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to react with any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO-PEG9-amine and quenching reagent using a desalting column or through dialysis.

-

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of the DBCO-labeled molecule with an azide-functionalized molecule.

Materials:

-

DBCO-labeled molecule (from Protocol 1)

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4, or other suitable azide-free buffer.

Procedure:

-

Reaction Setup:

-

Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of one of the components is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactants and their concentrations.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC-HPLC).

-

-

Characterization:

-

Analyze the final conjugate to confirm successful ligation and assess purity. Common methods include SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309-310 nm).

-

Conclusion

DBCO-PEG9-amine is a powerful and versatile tool in the field of bioconjugation, enabling the precise and stable linking of diverse molecules under mild, biocompatible conditions. Its mechanism, centered around the highly efficient and bioorthogonal SPAAC reaction, has paved the way for significant advancements in drug delivery, diagnostics, and fundamental biological research. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively harness the capabilities of DBCO-PEG9-amine for their specific applications.

References

An In-Depth Technical Guide to DBCO-PEG9-Amine in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG9-amine and its application in copper-free click chemistry, a cornerstone of modern bioconjugation. This document delves into the core principles of the technology, presents quantitative data, details experimental protocols, and provides visual representations of key workflows, offering a vital resource for professionals in drug development, chemical biology, and materials science.

Introduction to Copper-Free Click Chemistry and DBCO Reagents

Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for the precise and efficient covalent ligation of biomolecules.[1][2] This bioorthogonal reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The reaction proceeds rapidly under mild, physiological conditions without the need for the cytotoxic copper catalysts required in traditional click chemistry, making it ideal for applications in living systems.[1][3]

DBCO is a highly reactive and stable cyclooctyne derivative widely used in copper-free click chemistry.[4] Its reactivity is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy for the [3+2] cycloaddition with azides. This results in the formation of a stable triazole linkage.

The Role and Advantages of DBCO-PEG9-Amine

DBCO-PEG9-amine is a bifunctional linker that incorporates three key features:

-

DBCO Group: Enables highly efficient and specific copper-free click reactions with azide-modified molecules.

-

PEG9 Spacer: A nine-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity and water solubility of the molecule and its conjugates. This PEG linker can also reduce non-specific interactions and potentially improve the pharmacokinetic properties of the resulting bioconjugate.

-

Amine Group: A terminal primary amine provides a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated NHS esters, allowing for the straightforward attachment of the DBCO moiety to a wide range of molecules.

Key Advantages:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.

-

High Efficiency: Reactions typically proceed with high yields under mild conditions.

-

Specificity: The DBCO group reacts selectively with azides, minimizing off-target reactions in complex biological environments.

-

Versatility: The amine functionality allows for the easy incorporation of the DBCO group onto proteins, peptides, and other molecules.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for experimental design. The following tables summarize key quantitative data related to DBCO-PEG9-amine and the underlying copper-free click chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 743.9 g/mol | |

| Purity | Typically ≥95% | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C for long-term storage; can be shipped at ambient temperature | |

| Stability of Stock | -80°C for 6 months; -20°C for 1 month (protect from light) |

Table 1: Physicochemical Properties of DBCO-PEG9-Amine

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |

| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C | |

| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM | |

| Sulfo DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) | |

| Sulfo DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) |

Table 2: Reaction Kinetics of DBCO-Azide SPAAC Reactions

Experimental Protocols

This section provides detailed methodologies for common applications of DBCO-PEG9-amine.

Protocol for Labeling a Protein with DBCO-PEG9-Amine via NHS Ester Chemistry

This protocol describes a two-step process: first, the activation of a molecule with a carboxyl group (e.g., a protein) with an NHS ester, followed by reaction with the amine group of DBCO-PEG9-amine. Alternatively, if starting with a molecule that is already NHS-ester activated, one can proceed directly to the conjugation step.

Materials:

-

Protein or other molecule with primary amine groups

-

DBCO-PEG4-NHS Ester (as a representative DBCO-PEG-NHS ester)

-

DBCO-PEG9-amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or bicarbonate buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) and azides.

-

-

Preparation of DBCO-PEG-NHS Ester Solution:

-

Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the DBCO-labeled Protein:

-

Remove excess, unreacted DBCO-PEG-NHS ester and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.

-

-

Characterization of the DBCO-labeled Protein:

-

The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group). The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.

-

Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the conjugation and determine the number of DBCO molecules per protein.

-

Protocol for Copper-Free Click Chemistry Reaction

This protocol outlines the conjugation of a DBCO-labeled molecule with an azide-functionalized molecule.

Materials:

-

DBCO-labeled molecule (from section 4.1)

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer.

Procedure:

-

Dissolve Reactants:

-

Dissolve the DBCO-labeled molecule and the azide-functionalized molecule in the reaction buffer.

-

-

Click Reaction:

-

Mix the DBCO- and azide-containing solutions. A slight molar excess (1.5 to 3 equivalents) of one reactant is often used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants. For many applications, incubation for 4-12 hours at room temperature is sufficient.

-

-

Purification of the Conjugate:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted starting materials.

-

-

Analysis of the Conjugate:

-

Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in the application of DBCO-PEG9-amine.

Caption: General workflow for bioconjugation using DBCO-PEG9-amine.

Caption: Workflow for PROTAC synthesis using a DBCO-PEG9-amine linker.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

DBCO-PEG9-amine is a versatile and powerful reagent for copper-free click chemistry, enabling the efficient and biocompatible conjugation of a wide range of molecules. Its unique combination of a highly reactive DBCO group, a hydrophilic PEG spacer, and a functional amine handle makes it an invaluable tool for researchers in drug development, diagnostics, and materials science. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful implementation of DBCO-PEG9-amine in various research and development applications.

References

- 1. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DBCO-PEG9-amine | BroadPharm [broadpharm.com]

A Technical Guide to DBCO-PEG9-amine: Suppliers, Pricing, and Applications

For researchers, scientists, and drug development professionals leveraging click chemistry for advanced bioconjugation, DBCO-PEG9-amine is a critical reagent. This in-depth guide provides a comprehensive overview of available suppliers, current pricing, and detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

DBCO-PEG9-amine is a bifunctional linker featuring a dibenzocyclooctyne (DBCO) group and a primary amine, separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. The DBCO moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. The terminal amine group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

Suppliers and Pricing

A variety of chemical suppliers offer DBCO-PEG9-amine, often in its free amine form or as a trifluoroacetate (TFA) salt. The choice between these forms may depend on the specific reaction conditions and the nature of the molecule to be conjugated. Below is a comparative table of suppliers and their offerings.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| MedchemExpress | DBCO-PEG9-amine | HY-138647 | >98% | 25 mg, 50 mg | $310 (25 mg), $520 (50 mg) | PROTAC linker.[1] |

| BroadPharm | DBCO-PEG9-amine | BP-41978 | 98% | 100 mg, 250 mg, 500 mg | $550 (100 mg), $950 (250 mg), $1500 (500 mg) | Ships within 24 hours.[2] |

| BroadPharm | DBCO-PEG9-amine TFA salt | BP-24150 | 98% | Inquire for pricing | Soluble in Water, DMSO, DCM, DMF.[3] | |

| Glyco MindSynth | DBCO-PEG9-amine TFA salt | GMS-100156 | 95-98% | 250 mg | Inquire for pricing | Availability: 1 to 2 weeks.[4] |

| Tebubio | DBCO-PEG9-amine | 100 MG | Inquire for pricing | Bifunctional PEG linker.[5] | ||

| Biorbyt | DBCO-PEG9-amine | orb1988472 | 2 mg | Inquire for pricing | PROTAC linker. |

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols

DBCO-PEG9-amine is primarily utilized in a two-step bioconjugation process. First, the amine group of the linker is reacted with a molecule of interest. Second, the DBCO group is reacted with an azide-modified molecule via SPAAC.

Protocol 1: Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the primary amine of DBCO-PEG9-amine to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand, using standard carbodiimide chemistry.

Materials:

-

DBCO-PEG9-amine

-

Molecule with a terminal carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Amine-free buffer (e.g., MES or HEPES buffer, pH 6.0-7.5)

-

Organic solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the reaction buffer. Add a 1.5 to 5-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or sulfo-NHS for aqueous reactions). Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

Conjugation: Dissolve DBCO-PEG9-amine in a minimal amount of a compatible organic solvent and add it to the activated molecule solution. A 1.1 to 1.5-fold molar excess of the DBCO-reagent is typically used.

-

Reaction Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.

-

Quenching: Add a quenching reagent to stop the reaction and consume any unreacted NHS esters.

-

Purification: Purify the DBCO-functionalized molecule to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized molecule and an azide-containing partner.

Materials:

-

DBCO-functionalized molecule (from Protocol 1)

-

Azide-containing molecule

-

Azide-free reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing molecule in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized molecule in the same buffer.

-

Reaction Incubation: Mix the solutions of the azide- and DBCO-containing molecules. The reaction time can vary from 1 to 24 hours at room temperature or 37°C, depending on the reactant concentrations and reactivity.

-

Monitoring the Reaction (Optional): The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.

-

Purification: Purify the final bioconjugate using an appropriate chromatography method to remove any unreacted starting materials.

Visualizing the Workflow and Signaling Pathway

To better illustrate the utility of DBCO-PEG9-amine, the following diagrams depict a typical experimental workflow for creating a PROTAC and the general mechanism of PROTAC-mediated protein degradation.

Caption: PROTAC Synthesis Workflow using DBCO-PEG9-amine.

Caption: PROTAC-Mediated Protein Degradation Pathway.

References

Technical Guide: DBCO-PEG9-Amine Safety and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of DBCO-PEG9-amine, a bifunctional linker widely used in bioconjugation and drug development. The information is compiled for professionals engaged in research and development who require detailed safety data and experimental protocols.

Section 1: Safety Data Sheet Summary

The following tables summarize the key safety and physical and chemical properties of DBCO-PEG9-amine TFA salt. It is important to note that this compound is not classified as hazardous; however, standard laboratory safety precautions should always be observed.[1]

Identification and Supplier Details

| Property | Value |

| Product Name | DBCO-PEG9-amine TFA salt |

| CAS Number | 2353409-99-9[2][3][4][5] |

| Molecular Formula | C39H57N3O11 |

| Molecular Weight | 743.9 g/mol |

| Supplier (Example) | BroadPharm |

Hazard Identification

| Hazard Classification | GHS Classification |

| Classification | Not classified as a hazard |

Handling and Storage

| Condition | Recommendation |

| Handling | Handle only by qualified personnel in a chemical fume hood. |

| Wash thoroughly after handling. | |

| Storage | Store in closed vessels, refrigerated. Recommended storage at -20°C for long-term stability. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under argon. |

| Conditions to Avoid | Heat, flames, and sparks. |

| Materials to Avoid | Oxidizing agents. |

Personal Protective Equipment (PPE)

| Type | Specification |

| Engineering Controls | Use only in a chemical fume hood. |

| Eye/Face Protection | Wear safety goggles. |

| Hand Protection | Wear chemical-resistant gloves. |

| Skin and Body Protection | Wear suitable protective clothing. |

| Respiratory Protection | Wear an approved mask/respirator. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes, separating the eyelids. Seek medical attention if irritation persists. |

| Inhalation | Remove to fresh air. Seek medical attention in severe cases or if symptoms persist. |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |

Physical and Chemical Properties

| Property | Value |

| Appearance | Oil |

| Odor | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | Water, DMSO, DCM, DMF |

| Purity | Typically ≥95% or ≥98% |

Toxicological Information

| Data Point | Value |

| Acute Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |

| LD50/LC50 | No data available |

Section 2: Experimental Protocols

DBCO-PEG9-amine is a versatile linker used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The primary amine allows for its conjugation to molecules containing activated esters (e.g., NHS esters), while the DBCO group reacts with azide-containing molecules.

General Protocol for Protein Labeling via Amine-Reactive DBCO Linkers

This protocol is a general guideline for the conjugation of a protein with an amine-reactive DBCO linker. This can be adapted for the use of DBCO-PEG9-amine in a two-step conjugation process where the amine of the linker is first reacted with a molecule containing a suitable reactive group.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.5)

-

DBCO-PEG-NHS Ester (as an example of an amine-reactive DBCO linker)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer (e.g., PBS).

-

Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS Ester in DMSO or DMF to a stock concentration of 10-20 mM.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved DBCO linker to the protein solution.

-

The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the desired buffer for the subsequent click reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

-

DBCO-labeled molecule (from the previous protocol)

-

Azide-containing molecule of interest

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is recommended.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the excess azide-containing molecule.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess the purity by SEC-HPLC.

Section 3: Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of safety procedures and a typical experimental workflow involving DBCO-PEG9-amine.

Caption: A flowchart outlining the key safety steps for handling DBCO-PEG9-amine.

Caption: A diagram illustrating the two-step bioconjugation process using DBCO-PEG9-amine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. DBCO-PEG9-amine | BroadPharm [broadpharm.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. DBCO-PEG9-amine, 2353409-99-9 | BroadPharm [broadpharm.com]

- 5. DBCO-PEG9-amine TFA salt - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Bifunctional Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Linkers

Bifunctional linkers are molecules with two reactive functional groups that form covalent bonds with two other molecules, effectively linking them together.[1] In the realm of life sciences and drug development, these linkers are indispensable for creating bioconjugates—such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized enzymes. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the final conjugate.[][]

The architecture of a bifunctional linker consists of three main parts: two reactive "functional groups" and a "spacer arm" that connects them. The choice of functional groups dictates the target on the biomolecule (e.g., an amine or sulfhydryl group on a protein), while the spacer arm's length and chemical nature affect properties like solubility, steric hindrance, and whether the conjugate can be cleaved.[4]

Bifunctional linkers are broadly classified as either homobifunctional , having two identical reactive groups, or heterobifunctional , with two different reactive groups.[1] Heterobifunctional linkers are more commonly used for conjugating two different biomolecules, as they allow for controlled, stepwise reactions that minimize unwanted side products like polymers.

Classification of Bifunctional Linkers

The utility of a bifunctional linker is defined by its reactivity and its stability in biological environments. The primary classifications are based on the linker's cleavage characteristics and the functional groups they target.

Cleavable vs. Non-Cleavable Linkers

A crucial distinction in linker technology, particularly for drug delivery systems like ADCs, is whether the linker is designed to be cleaved inside the target cell.

-

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are broken down by specific triggers within the target cell, releasing the payload. This targeted release is advantageous for delivering highly potent cytotoxic drugs. More than 80% of clinically approved ADCs utilize cleavable linkers. Common cleavage mechanisms include:

-

Enzyme-Sensitive Cleavage: Peptide-based linkers, such as the valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. β-glucuronide linkers, which are cleaved by the β-glucuronidase enzyme, are also used and offer the benefit of increased hydrophilicity.

-

pH-Sensitive (Acid-Labile) Cleavage: Linkers containing groups like hydrazones are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8).

-

Reduction-Sensitive (Disulfide) Cleavage: Disulfide bonds are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.

-

-

Non-Cleavable Linkers: These linkers form a stable covalent bond that is not designed to be broken. The release of the payload occurs only after the complete lysosomal degradation of the antibody part of the conjugate. This results in the release of the drug with the linker and an attached amino acid residue still bound. Non-cleavable linkers, such as those formed using SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), generally offer greater plasma stability and may reduce off-target toxicity.

The choice between a cleavable and non-cleavable linker has profound implications. Cleavable linkers can enable a "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells. Non-cleavable linkers limit this effect, which can be advantageous for reducing systemic toxicity.

Common Reactive Groups and Their Targets

The specificity of a bioconjugation reaction is determined by the reactive groups on the linker and the target functional groups on the biomolecule. The most commonly targeted native functional groups in proteins are primary amines and sulfhydryls.

-

Amine-Reactive Groups: Target the ε-amino group of lysine residues and the N-terminus of a polypeptide chain.

-

N-Hydroxysuccinimide (NHS) Esters: Highly common, they react with primary amines at pH 7-9 to form stable amide bonds.

-

-

Sulfhydryl-Reactive Groups: Target the thiol group of cysteine residues. This approach is often more site-specific because free cysteines are less abundant than lysines.

-

Maleimides: React with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. This is a widely used chemistry for ADC construction.

-

Pyridyldithiols: React with sulfhydryls to form a disulfide bond, which is cleavable by reducing agents.

-

-

Carboxyl-Reactive Groups: Target the carboxylic acid groups of aspartic and glutamic acid residues or the C-terminus.

-

Carbodiimides (e.g., EDC): These are "zero-length" crosslinkers that activate carboxyl groups to react with primary amines, forming an amide bond.

-

-

Bioorthogonal Chemistries: These are reactions that can occur in complex biological systems without interfering with native biochemical processes.

-

Click Chemistry (Azide-Alkyne Cycloaddition): Involves the reaction between an azide and an alkyne. Strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful as it does not require a toxic copper catalyst.

-

Data Presentation: Comparison of Common Linkers

The selection of a linker requires careful consideration of its properties. The tables below summarize key quantitative and qualitative data for representative bifunctional linkers.

Table 1: Properties of Common Heterobifunctional Linkers

| Linker Name | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Feature |

| SMCC | NHS ester, Maleimide | 8.3 | No | Widely used for stable, non-cleavable ADCs (e.g., Kadcyla). |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | No | Water-soluble version of SMCC, reduces aggregation. |

| SPDP | NHS ester, Pyridyldithiol | 6.8 | Yes (Disulfide) | Creates a reducible disulfide linkage for payload release. |

| Hydrazone Linkers | (Varies, e.g., NHS ester) | Variable | Yes (Acid-labile) | Cleaved at low pH, used in early ADCs like Mylotarg. |

| MC-Val-Cit-PABC | Maleimide, (PABC-Payload) | ~25-30 | Yes (Enzymatic) | Cathepsin B-cleavable linker used in Adcetris. |

Table 2: Stability of Different Linker Chemistries

| Linker Type | Bond Formed | Stability Condition | Plasma Half-life (t½) Example | Reference |

| Thioether (non-cleavable) | C-S | High stability in plasma and reducing environments. | > 7 days | |

| Hydrazone (acid-cleavable) | C=N-N | Stable at pH 7.4, labile at pH < 6. | ~2 days (traditional) | |

| Silyl Ether (acid-cleavable) | Si-O-C | More stable than hydrazones in plasma. | > 7 days | |

| Disulfide (reduction-cleavable) | S-S | Stable in plasma, cleaved by intracellular glutathione. | Varies (steric hindrance can increase stability) | |

| Val-Cit Peptide (enzyme-cleavable) | Amide | High plasma stability, cleaved by lysosomal cathepsins. | High |

Experimental Protocols

Detailed methodologies are critical for successful bioconjugation. Below are representative protocols for common conjugation chemistries.

Protocol: NHS Ester-Maleimide Crosslinking (e.g., SMCC)

This two-step protocol is for conjugating an amine-containing molecule (Molecule A, e.g., an antibody) to a sulfhydryl-containing molecule (Molecule B, e.g., a payload).

Materials:

-

Molecule A (with primary amines) in Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

Molecule B (with a free sulfhydryl). If none exists, it can be introduced (e.g., by reducing a disulfide bond with DTT or TCEP).

-

SMCC crosslinker.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Reaction Buffers: Phosphate buffer (pH 7.2-7.5) and an optional EDTA-containing buffer for thiol reactions.

Procedure:

Step 1: Activation of Molecule A with SMCC

-

Prepare Molecule A at a concentration of 1-5 mg/mL in PBS.

-

Immediately before use, dissolve SMCC in DMF or DMSO to a concentration of ~10 mM.

-

Add a 10- to 20-fold molar excess of the dissolved SMCC to the Molecule A solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, non-reacted SMCC using a desalting column equilibrated with PBS. The product is Molecule A-maleimide.

Step 2: Conjugation of Molecule A-maleimide to Molecule B

-

Ensure Molecule B has a free sulfhydryl group. If necessary, reduce the molecule and remove the reducing agent using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS with 10 mM EDTA).

-

Immediately combine the purified Molecule A-maleimide with Molecule B at a desired molar ratio (e.g., 1:1 to 1:5).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction can be quenched by adding a low molecular weight thiol compound (e.g., cysteine or β-mercaptoethanol).

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules and byproducts.

Characterization:

-

Determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using UV-Vis spectroscopy or mass spectrometry.

-

Assess purity and aggregation using SEC-HPLC.

Visualization of ADC Mechanism of Action

The choice of linker directly impacts how an ADC functions upon reaching its target. The following diagram illustrates the intracellular pathways for ADCs with cleavable and non-cleavable linkers.

Conclusion

Bifunctional linkers are a cornerstone of modern bioconjugation science. The selection of a linker is a critical decision in the design of bioconjugates, especially therapeutic agents like ADCs, as it profoundly affects the conjugate's stability, toxicity, and overall efficacy. A deep understanding of linker chemistry, reactivity, and behavior in biological systems is essential for researchers and drug developers aiming to engineer the next generation of targeted therapies and diagnostic tools. Advances in linker technology, including novel cleavable systems and bioorthogonal chemistries, continue to expand the possibilities for creating more effective and safer bioconjugates.

References

The Crucial Core of PROTACs: An In-depth Technical Guide to Linker Design and Optimization

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This in-depth guide delves into the core of PROTAC technology—the linker—providing a technical overview of its design, synthesis, and the experimental methodologies used for its characterization.

The Role and Classification of PROTAC Linkers

The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, which is crucial for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[4]

PROTAC linkers are broadly classified into two main categories:

-

Flexible Linkers: These are the most common type, particularly in the early stages of PROTAC development, due to their synthetic accessibility.

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths that offer significant conformational flexibility.

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers enhance the hydrophilicity and solubility of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.

-

-

Rigid Linkers: These linkers incorporate cyclic or planar elements to restrict the molecule's conformation, which can pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.

-

Cyclic Structures: Saturated rings like piperazine and piperidine are used to constrain the linker's conformation.

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.

-

Principles of PROTAC Linker Design

The design and optimization of the linker is a critical and often empirical process in PROTAC development. Key parameters that must be considered include:

-

Linker Length: The length of the linker is a crucial factor influencing the stability of the ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into sufficient proximity for ubiquitination. The optimal length is target-dependent and typically ranges from 12 to over 20 atoms.

-

Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. The incorporation of polar groups like ethers and amides can improve solubility, while lipophilic groups can enhance cell permeability.

-

Attachment Points (Exit Vectors): The points at which the linker is connected to the POI and E3 ligase ligands are critical. The linker should be attached at a position that does not disrupt the essential binding interactions of the ligands with their respective proteins.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize the impact of linker length and composition on the degradation of various target proteins.

| Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation | |||

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | < 1000 | > 75 |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

| Data adapted from a study on TBK1 degraders, highlighting that a minimum linker length is required to induce degradation, with an optimal length providing the highest potency. |

| Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation | |||

| PROTAC Compound | Linker Length (atoms) | Dmax (%) | DC50 (nM) |

| 11 | 8 | ~20 | >1000 |

| 12 | 12 | ~60 | ~500 |

| 13 | 16 | ~80 | ~250 |

| 14 | 20 | ~40 | >1000 |

| 15 | 24 | ~20 | >1000 |

| 16 (different attachment) | 16 | ~70 | ~300 |

| Data from a study on ERα-targeting PROTACs, indicating that a 16-atom linker provided the optimal length for ERα degradation in this series. |

| Table 3: Impact of Linker Composition on CRBN Degradation in HEK293T cells | |

| Linker Composition | CRBN Degradation |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

| This study suggests that the atomic composition of the linker, not just its length, can significantly impact PROTAC activity. |

| Table 4: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation in 22Rv1 cells (at 3 µM) | |

| PROTAC | Degradation of AR |

| Flexible (PEG) Parent PROTAC | Exhibited degradation |

| Rigid (Disubstituted phenyl rings) | No activity |

| This example illustrates that in some cases, a flexible linker is more effective at inducing degradation than a rigid one, likely by allowing for a more productive ternary complex conformation. |

Experimental Protocols for PROTAC Linker Characterization

A variety of experimental techniques are employed to characterize PROTACs and the role of their linkers.

Synthesis of PROTAC Linkers

Protocol 1: Synthesis of a PEG-based PROTAC Linker via Amide Coupling

-

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

-

Dissolve the carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand; 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the amine-functionalized PEG linker with a Boc protecting group (Amine-PEGn-Boc; 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight and monitor its progress by LC-MS.

-

Upon completion, work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions to remove impurities.

-

Purify the crude product by flash column chromatography.

-

-

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA; typically 20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture to remove excess TFA and DCM.

-

-

Step 3: Final Amide Coupling

-

Repeat the amide coupling procedure from Step 1, using the deprotected amine from Step 2 and the second carboxylic acid-functionalized component.

-

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

-

Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).

-

Prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO4·5H2O; 0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, perform an appropriate workup and purify the final PROTAC product.

Assessment of Protein Degradation

Protocol 3: Western Blot for PROTAC-Induced Degradation

-

Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Characterization of Ternary Complex Formation

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

-

Immobilization of E3 Ligase: Immobilize the purified E3 ligase onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

-

Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Mix a dilution series of the PROTAC with the constant concentration of the target protein and inject these mixtures over the immobilized E3 ligase surface.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetics (on-rate and off-rate) and affinity of the ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the binary and ternary binding affinities.

Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

-

Sample Preparation: Ensure that the PROTAC, target protein, and E3 ligase are in identical, degassed buffers to minimize heats of dilution.

-

Binary Titrations:

-

Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics (KD, ΔH, and stoichiometry).

-

Titrate the PROTAC into the target protein solution to determine the other binary interaction parameters.

-

-

Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Titrate the PROTAC into this mixture.

-

Data Analysis: Integrate the raw ITC data and fit it to a suitable binding model to determine the thermodynamic parameters of ternary complex formation.

Ubiquitination Assays

Protocol 6: In Vitro Ubiquitination Assay

-

Incubate the PROTAC of interest with the purified E3 ligase complex and the target protein to allow for ternary complex formation.

-

Initiate the ubiquitination reaction by adding E1 activating enzyme, E2 conjugating enzyme, ATP, and biotinylated ubiquitin.

-

The ubiquitination of the target protein can be detected using various methods, such as AlphaLISA, where a GST-tagged target protein is captured by GSH-acceptor beads and the biotin-ubiquitin is detected by streptavidin-donor beads.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.

Caption: PROTAC Mechanism of Action.

Caption: Western Blot Experimental Workflow.

Caption: Logical Relationship of Linker Properties.

Conclusion

The linker is a pivotal component of a PROTAC molecule, with its design and optimization being a key determinant of therapeutic success. A deep understanding of the interplay between linker length, composition, and flexibility is essential for the rational design of potent and selective protein degraders. The experimental protocols and data presented in this guide provide a framework for researchers to systematically approach linker design and characterization, ultimately accelerating the development of novel PROTAC-based therapeutics. The continued exploration of "linkerology" will undoubtedly unlock the full potential of this transformative technology.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DBCO-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and mechanism of payload release.

This document provides detailed application notes and experimental protocols for the synthesis of ADCs using DBCO-PEG9-amine, a bifunctional linker that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide-modified antibody, while the terminal amine group allows for the attachment of a cytotoxic payload, typically through an amide bond with an N-hydroxysuccinimide (NHS) ester-activated drug derivative. The nine-unit polyethylene glycol (PEG9) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Properties of DBCO-PEG9-amine

DBCO-PEG9-amine is a valuable tool for bioconjugation due to its defined structure and versatile reactivity. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C39H57N3O11 |

| Molecular Weight | 743.88 g/mol |

| Purity | Typically >95% |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM, as well as in aqueous solutions. |

| Storage | Store at -20°C, protected from light and moisture. |

| Reactive Groups | - DBCO (Dibenzocyclooctyne): Reacts with azide groups via copper-free click chemistry. - Amine (-NH2): Reacts with activated esters (e.g., NHS esters) to form stable amide bonds. |

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using DBCO-PEG9-amine involves a three-stage process:

-

Synthesis of the Drug-Linker Conjugate: The amine group of DBCO-PEG9-amine is reacted with an NHS-ester activated cytotoxic payload to form a stable DBCO-PEG9-Drug conjugate.

-

Modification of the Antibody: The monoclonal antibody is functionalized with azide groups, typically by reacting lysine residues with an azide-containing NHS ester.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the DBCO-PEG9-Drug conjugate in a copper-free click chemistry reaction to form the final ADC.

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Stage 1: Synthesis of the DBCO-PEG9-Drug Conjugate

This protocol describes the reaction of DBCO-PEG9-amine with an NHS-ester activated payload (e.g., MMAE-NHS).

Materials:

-

DBCO-PEG9-amine

-

NHS-ester activated payload (e.g., MMAE-NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Dissolve the NHS-ester activated payload in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

In a separate vial, dissolve DBCO-PEG9-amine (1.2 equivalents) in anhydrous DMF or DMSO.

-

Add the DBCO-PEG9-amine solution to the payload solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Purify the DBCO-PEG9-Drug conjugate by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Stage 2: Azide-Modification of the Antibody

This protocol details the introduction of azide groups onto the antibody surface by modifying lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS Ester)

-

Anhydrous DMSO

-

Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4.

-

Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO immediately before use.

-

Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted azide reagent by using a desalting column or by dialysis against PBS, pH 7.4.

-

Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Stage 3: ADC Synthesis via Copper-Free Click Chemistry (SPAAC)

This protocol describes the final conjugation of the azide-modified antibody with the DBCO-PEG9-Drug conjugate.

Materials:

-

Azide-modified antibody

-

DBCO-PEG9-Drug conjugate

-

PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Dissolve the DBCO-PEG9-Drug conjugate in a minimal amount of DMSO and then dilute it into PBS, pH 7.4.

-

Add a 3-5 fold molar excess of the DBCO-PEG9-Drug conjugate solution to the azide-modified antibody solution.

-

Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.

-

Monitor the progress of the conjugation reaction by analytical SEC or hydrophobic interaction chromatography (HIC).

-

Purify the resulting ADC from unreacted drug-linker conjugate and other impurities using preparative SEC.

-

Collect the fractions corresponding to the monomeric ADC.

-

Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.

Characterization of the ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods:

-

UV-Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the drug (at its specific maximum absorbance wavelength). The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the drug are known.

-